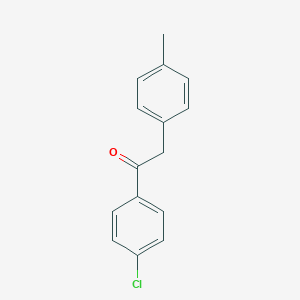

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

Description

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone (CAS: 15221-84-8) is a diarylketone with the molecular formula C₁₅H₁₃ClO and a molecular weight of 244.71612 g/mol. Its systematic IUPAC name reflects the substitution pattern: a 4-chlorophenyl group and a 4-methylphenyl (p-tolyl) group attached to an ethanone backbone. Key physical properties include a high logP value (4.32), indicating significant lipophilicity, a boiling point of 380.2°C, and a density of 1.165 g/cm³ . Its structural rigidity and aromatic substituents contribute to stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOOUZZICDASHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384492 | |

| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15221-84-8 | |

| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Acylium Ion Formation : 4-Chlorobenzoyl chloride reacts with a Lewis acid (e.g., AlCl₃) to generate an acylium ion.

-

Electrophilic Attack : The acylium ion attacks the para position of toluene (activated by the methyl group), forming a sigma complex.

-

Deprotonation : The intermediate loses a proton, restoring aromaticity and yielding the diaryl ethanone.

Example Procedure :

-

Reagents : 4-Chlorobenzoyl chloride (1.2 eq), toluene (1.0 eq), AlCl₃ (1.5 eq), dichloromethane (solvent).

-

Conditions : 0°C to room temperature, 12 h.

-

Workup : Quench with ice-cold HCl, extract with DCM, purify via column chromatography (hexane/EtOAc).

Optimization Notes :

-

Excess AlCl₃ improves acylium ion stability but risks over-acylation.

-

Polar aprotic solvents (e.g., nitrobenzene) enhance reactivity but complicate purification.

Horner-Wadsworth-Emmons Olefination

Adapted from the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, this method employs α-alkoxy phosphonates to form enol ether intermediates, which are hydrolyzed to ketones.

Reaction Scheme

-

Phosphonate Preparation : React 4-chlorobenzaldehyde with triethyl phosphite to form α-alkoxy phosphonate.

-

Olefination : Treat with 4-methylbenzaldehyde in the presence of a base (e.g., NaH).

-

Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts the enol ether to the target ketone.

Example Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Phosphonate synthesis | 4-Chlorobenzaldehyde, triethyl phosphite | 80°C, 6 h | 85% |

| Olefination | NaH, THF, 0°C → rt | 8 h | 70% |

| Hydrolysis | 10% HCl, 40°C | 5 h | 90% |

Advantages :

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed method constructs the carbon-carbon bond between pre-functionalized aromatic rings.

Protocol

-

Halide Preparation : Synthesize 4-chlorophenyl boronic acid and 4-methylbromobenzene.

-

Coupling : React with Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O.

Typical Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2.0 eq).

-

Solvent : Dioxane/H₂O (4:1), 90°C, 24 h.

Challenges :

-

Requires stringent anhydrous conditions.

-

Boronic acid stability under basic conditions.

Grignard Addition-Oxidation

A two-step approach involving Grignard reagent formation followed by oxidation.

Steps :

-

Grignard Formation : React 4-methylbenzyl magnesium bromide with 4-chlorobenzonitrile.

-

Hydrolysis : Treat with H₂SO₄ to yield the ketone.

Data :

-

Grignard Step : THF, 0°C → reflux, 4 h (85% yield).

-

Oxidation : H₂SO₄ (20%), 60°C, 3 h (90% yield).

Limitations :

-

Over-addition of Grignard reagents to nitriles may occur.

-

Requires careful stoichiometry.

Claisen-Schmidt Condensation

Though typically used for chalcones, modified conditions can yield diaryl ethanones.

Adapted Procedure :

-

Reactants : 4-Chlorobenzaldehyde and 4-methylacetophenone.

-

Base : NaOH (10% in ethanol).

-

Conditions : Reflux, 8 h.

-

Yield : ~50% (lower due to competing side reactions).

Comparative Analysis

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Friedel-Crafts | 65 | Moderate | Low |

| Horner-Wadsworth-Emmons | 80 | High | Moderate |

| Suzuki-Miyaura | 75 | High | High |

| Grignard-Oxidation | 77 | Moderate | Moderate |

| Claisen-Schmidt | 50 | Low | Low |

The Horner-Wadsworth-Emmons method offers the best balance of yield and scalability, making it suitable for industrial applications. Suzuki coupling provides flexibility for asymmetric derivatives but at higher costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar solvents.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.

Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials. It is a key component in the manufacture of certain polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA. Its chlorophenyl and methylphenyl groups can enhance binding affinity and specificity.

Chemical Reactivity: The ketone group is reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. The presence of electron-withdrawing and electron-donating groups influences its reactivity.

Comparison with Similar Compounds

Electronic Effects

- Trifluoromethyl Substitution (): The trifluoromethyl group in 1-(4-chlorophenyl)-2,2,2-trifluoroethanone withdraws electron density, increasing the ketone's electrophilicity and enhancing reactivity in nucleophilic additions or cross-couplings compared to the methyl group in the parent compound .

- Nitrothioether (): The nitro group (-NO₂) and thioether (-S-) in antimalarial analogs introduce strong electron-withdrawing and sulfur-mediated hydrogen bonding, respectively, improving target enzyme (Plasmodium CYP51) inhibition .

Steric and Lipophilicity Considerations

- Cyclopentylphenoxy Group (): The bulky cyclopentylphenoxy substituent increases molecular volume (314.81 g/mol) and logP, favoring blood-brain barrier penetration for CNS-targeted drugs .

- Pyrrole vs. Methylphenyl () : Replacing the p-tolyl group with a pyrrole ring reduces steric hindrance, enabling better fit into fungal CYP51 active sites .

Solubility and Polarity

- Hydroxyl and Methoxy Groups (): The dihydroxyphenyl and methoxyphenyl groups in 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone lower logP (~3.5) compared to the parent compound (logP = 4.32), improving aqueous solubility for antioxidant applications .

Biological Activity

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, commonly referred to as a type of chalcone, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenyl group and a methylphenyl group attached to a ketone functional group, which is significant for its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of chalcones, including this compound. For instance, a study demonstrated that chalcone derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Antioxidant Activity

Chalcones are known for their antioxidant properties. The ability of this compound to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound showed a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of this compound. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Study on Cholinesterase Inhibition

A notable study investigated the cholinesterase inhibitory activity of various chalcones, including this compound. The results indicated that this compound has a moderate inhibitory effect on acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

| Compound | IC50 (µM) |

|---|---|

| This compound | 45.0 |

This finding supports further exploration into its potential neuroprotective effects.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and neurotransmitter breakdown.

- Radical Scavenging : Its structure allows for effective scavenging of free radicals, reducing oxidative stress.

- Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into bacterial membranes, leading to cell lysis.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone, and how are intermediates monitored?

The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, α-bromo-4-chloroacetophenone can react with 4-methylphenyl derivatives in dry benzene under reflux (7–10 hours), followed by filtration and recrystallization . Reaction progress is monitored by observing color changes or using TLC. Post-synthesis, intermediates are purified via cold ethanol washing and recrystallization, with structural confirmation by IR, NMR, and mass spectrometry .

Q. Q2. How is the purity of this compound validated in academic research?

Purity is assessed using chromatographic (HPLC, GC) and spectroscopic methods. For instance, IR spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹), while ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm). Mass spectrometry provides molecular ion ([M⁺]) and fragmentation patterns for structural validation .

Advanced Reaction Optimization

Q. Q3. How can reaction conditions be optimized to improve yields in heterocyclic derivative synthesis?

Key parameters include:

- Catalyst selection : Anhydrous K₂CO₃ or ZnCl₂ enhances electrophilic substitution in Friedel-Crafts reactions .

- Solvent choice : Polar aprotic solvents (DMF, ethanol) improve solubility and reaction rates .

- Temperature control : Reflux (70–100°C) balances reactivity and side-product suppression .

For example, refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol for 6 hours achieves >80% yield of intermediates .

Q. Q4. What strategies mitigate competing side reactions during aryl-aryl coupling?

- Protecting groups : Hydroxyl or amino groups are protected (e.g., acetylation) to prevent unwanted nucleophilic attacks .

- Regioselective catalysts : Lewis acids like AlCl₃ direct acylation to para positions .

- Stepwise synthesis : Sequential reactions isolate intermediates, reducing cross-reactivity .

Structural and Mechanistic Analysis

Q. Q5. How is X-ray crystallography employed to resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction provides bond lengths, angles, and packing arrangements. For example, 1-(4-chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)benzothiazin-2-yl]ethanone was resolved at 123 K, confirming dihedral angles between aromatic rings (R factor = 0.054) . Data refinement software (e.g., SHELX) models thermal displacement parameters and hydrogen bonding networks.

Q. Q6. What computational methods predict electronic properties relevant to biological activity?

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for HDAC inhibition .

- HOMO-LUMO gaps : Correlate with redox stability (e.g., ΔE ~4.5 eV for chlorophenyl derivatives) .

- Molecular docking : Simulate binding affinities to biological targets (e.g., HDAC enzymes) .

Biological Activity Evaluation

Q. Q7. How are antimicrobial activities of derivatives systematically tested?

- Agar diffusion assays : Measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- MIC determination : Broth dilution quantifies minimum inhibitory concentrations (e.g., 2–8 µg/mL for chlorinated derivatives) .

- Structure-activity relationships (SAR) : Chlorine substituents enhance lipophilicity and membrane penetration .

Q. Q8. What in vitro models assess cytotoxicity for anticancer potential?

- MTT assays : Evaluate cell viability in cancer lines (e.g., MCF-7, HeLa) .

- Apoptosis markers : Flow cytometry detects caspase-3 activation and mitochondrial membrane depolarization .

- ROS generation : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction .

Advanced Methodological Challenges

Q. Q9. How are enantiomeric excess (ee) and stereochemical purity achieved in chiral derivatives?

- Biocatalysis : Daucus carota cells reduce ketones to (S)-alcohols with >90% ee .

- Chiral chromatography : Use columns with cellulose-based phases (e.g., Chiralcel OD) .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal complexes .

Q. Q10. What analytical challenges arise in characterizing thermally labile intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.